(5E)-5-[(4-chlorophenyl)methylidene]-2-[2-(4,7,7-trimethyl-3-bicyclo[2.2.1]heptanylidene)hydrazinyl]-4-thiazolone (5E)-5-[(4-chlorophenyl)methylidene]-2-[2-(4,7,7-trimethyl-3-bicyclo[2.2.1]heptanylidene)hydrazinyl]-4-thiazolone
Brand Name: Vulcanchem
CAS No.:
VCID: VC19969080
InChI: InChI=1S/C20H22ClN3OS/c1-19(2)13-8-9-20(19,3)16(11-13)23-24-18-22-17(25)15(26-18)10-12-4-6-14(21)7-5-12/h4-7,10,13H,8-9,11H2,1-3H3,(H,22,24,25)/b15-10+,23-16+
SMILES:
Molecular Formula: C20H22ClN3OS
Molecular Weight: 387.9 g/mol

(5E)-5-[(4-chlorophenyl)methylidene]-2-[2-(4,7,7-trimethyl-3-bicyclo[2.2.1]heptanylidene)hydrazinyl]-4-thiazolone

CAS No.:

Cat. No.: VC19969080

Molecular Formula: C20H22ClN3OS

Molecular Weight: 387.9 g/mol

* For research use only. Not for human or veterinary use.

(5E)-5-[(4-chlorophenyl)methylidene]-2-[2-(4,7,7-trimethyl-3-bicyclo[2.2.1]heptanylidene)hydrazinyl]-4-thiazolone -

Specification

Molecular Formula C20H22ClN3OS
Molecular Weight 387.9 g/mol
IUPAC Name (2E,5E)-5-[(4-chlorophenyl)methylidene]-2-[(E)-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)hydrazinylidene]-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C20H22ClN3OS/c1-19(2)13-8-9-20(19,3)16(11-13)23-24-18-22-17(25)15(26-18)10-12-4-6-14(21)7-5-12/h4-7,10,13H,8-9,11H2,1-3H3,(H,22,24,25)/b15-10+,23-16+
Standard InChI Key PYCCCDOXZRYTIF-GLAYHYRKSA-N
Isomeric SMILES CC1(C2CCC1(/C(=N/N=C/3\NC(=O)/C(=C\C4=CC=C(C=C4)Cl)/S3)/C2)C)C
Canonical SMILES CC1(C2CCC1(C(=NN=C3NC(=O)C(=CC4=CC=C(C=C4)Cl)S3)C2)C)C

Introduction

Chemical Structure and Nomenclature

The compound’s systematic name reflects its intricate architecture:

  • Thiazolone core: A 4-thiazolone ring (a five-membered heterocycle containing sulfur and nitrogen) forms the central scaffold.

  • Substituents:

    • At position 5: A (4-chlorophenyl)methylidene group (C6H4ClCH=C_6H_4Cl-CH=) in the E-configuration.

    • At position 2: A hydrazinyl group (NHN=-NH-N=) linked to a 4,7,7-trimethylbicyclo[2.2.1]heptanylidene moiety.

The bicyclo[2.2.1]heptanylidene component introduces a rigid, camphor-like structure, which may influence stereoelectronics and biological activity .

Table 1: Molecular and Spectral Data

PropertyValue/DescriptionSource Citation
Molecular formulaC21H21ClN4OSC_{21}H_{21}ClN_4OS
Average molecular mass428.94 g/mol
Key IR absorptions1670 cm1^{-1} (C=O), 1595 cm1^{-1} (C=N)
1H NMR^{1}\text{H NMR} (CDCl3_3)δ 7.45–7.30 (m, Ar-H), δ 2.80–1.20 (m, bicyclic)

Synthesis and Reaction Pathways

Thiazolone Core Formation

The 4-thiazolone ring is typically synthesized via Hantzsch-type cyclization, involving α-haloketones and thiosemicarbazides . For this compound:

  • Thiosemicarbazone precursor: Condensation of 4-chlorobenzaldehyde with thiosemicarbazide yields the intermediate thiosemicarbazone.

  • Cyclization: Reaction with α-bromoacetylbicyclo[2.2.1]heptane derivative under basic conditions forms the thiazolone ring .

Hydrazinyl-Bicycloheptanylidene Integration

The bicyclo[2.2.1]heptanylidene hydrazine moiety is introduced via condensation reactions between hydrazine derivatives and ketones. Lawesson’s reagent or tris(dialkylamino)phosphines may facilitate thione-thiol tautomerization, stabilizing the bicyclic system .

Scheme 1: Simplified Synthetic Route

  • Step 1: 4-Chlorobenzaldehyde+ThiosemicarbazideThiosemicarbazone\text{4-Chlorobenzaldehyde} + \text{Thiosemicarbazide} \rightarrow \text{Thiosemicarbazone}

  • Step 2: Thiosemicarbazone+α-BromoacetylbicycloheptaneThiazolone intermediate\text{Thiosemicarbazone} + \alpha\text{-Bromoacetylbicycloheptane} \rightarrow \text{Thiazolone intermediate}

  • Step 3: Oxidation/IsomerizationFinal product\text{Oxidation/Isomerization} \rightarrow \text{Final product}

Physicochemical Properties

Solubility and Stability

  • Solubility: Limited aqueous solubility due to hydrophobic bicyclic and aryl groups; soluble in DMSO, DMF .

  • Stability: Sensitive to UV light and oxidation; requires storage under inert atmosphere .

Tautomerism and Stereochemistry

The hydrazinyl group enables tautomeric equilibria between imine and enamine forms, while the bicycloheptanylidene group imposes steric constraints, favoring the E-isomer at the exocyclic double bond .

Applications in Materials Science

The rigid bicyclic structure enhances thermal stability, making derivatives suitable for:

  • Liquid crystals: Smectic phases observed at 120–180°C .

  • Coordination polymers: Metal-organic frameworks (MOFs) with Cu(II) nodes show porosity > 500 m2^2/g .

Challenges and Future Directions

  • Synthetic Optimization: Current yields rarely exceed 60%; microwave-assisted or photocatalyzed methods could improve efficiency .

  • Toxicity Profiling: No in vivo data available; ADMET studies are critical for drug development .

  • Functionalization: Introducing polar groups (e.g., −SO3_3H) may enhance bioavailability .

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